N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S It is known for its unique structural features, which include a benzyl group, an isopropyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, isopropylbenzene, methoxybenzene, and methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the reagents used.
Scientific Research Applications
N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
- N-benzyl-5-isopropyl-2-methoxy-4-ethylbenzenesulfonamide
- N-benzyl-5-isopropyl-2-methoxy-4-chlorobenzenesulfonamide
Uniqueness
N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and isopropyl groups, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-benzyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is characterized by a sulfur atom bonded to both an oxygen atom (sulfonyl) and a nitrogen atom (amino). The presence of a methoxy group and isopropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The molecular formula is C₁₅H₁₉NO₃S, with a molecular weight of approximately 345.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropyl and methoxy groups may enhance the compound's binding affinity and selectivity for its targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, related compounds have been tested against various cancer cell lines, revealing promising inhibitory effects on growth .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways associated with cancer progression. Inhibitory assays have demonstrated that similar compounds effectively target key enzymes involved in tumor growth .
- Antimicrobial Properties : Some sulfonamide derivatives have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies and Research Findings
- Anticancer Profile : A study evaluated the anticancer activity of sulfonamide derivatives, including those similar to this compound. Compounds were screened against the NCI 60 cancer cell line panel, revealing varying degrees of growth inhibition. Notably, some derivatives exhibited IC50 values as low as 0.49 µM against specific cancer targets .
- Enzyme Assays : In vitro assays indicated that sulfonamide compounds could inhibit the V600EBRAF enzyme, which is implicated in melanoma. The structure-activity relationship studies highlighted the importance of substituents in enhancing inhibitory potency .
- Antimicrobial Activity : While specific studies on this compound are sparse, related compounds have shown potent antibacterial effects at low concentrations against various bacterial strains .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related sulfonamide compounds:
Compound Name | Biological Activity | IC50 (µM) | Target |
---|---|---|---|
Compound A | Anticancer | 0.49 | V600EBRAF |
Compound B | Antibacterial | 3.9 | Gram-positive bacteria |
Compound C | Enzyme Inhibition | 1.0 | Dihydrofolate reductase |
Properties
IUPAC Name |
N-benzyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13(2)16-11-18(17(22-4)10-14(16)3)23(20,21)19-12-15-8-6-5-7-9-15/h5-11,13,19H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYGCZUYJZBNOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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